molecular formula C23H19N5O3 B6551966 2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040672-31-8

2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6551966
CAS No.: 1040672-31-8
M. Wt: 413.4 g/mol
InChI Key: JFMXQZREVZRKPL-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a [3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety. The pyrazolo-pyrazinone scaffold is known for its diverse biological activities, including antimicrobial and enzyme inhibitory properties, as observed in structurally related compounds . The 1,2,4-oxadiazole ring contributes to metabolic stability and enhanced binding affinity in medicinal chemistry applications . The 4-methoxyphenyl group may improve solubility and modulate electronic properties, while the 3-methylphenyl substituent on the oxadiazole could influence steric interactions in biological targets.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c1-15-4-3-5-17(12-15)22-24-21(31-26-22)14-27-10-11-28-20(23(27)29)13-19(25-28)16-6-8-18(30-2)9-7-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMXQZREVZRKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the pyrazolo[1,5-a]pyrazin-4-one core or key substituents:

Compound Name / ID Core Structure Substituents Molecular Weight Key Properties/Activities Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(4-Methoxyphenyl); 5-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl} 446.44 (calc.) Hypothetical: Potential enzyme inhibition -
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl} Pyrazolo[1,5-a]pyrazin-4-one 2-(3-Chloro-4-ethoxyphenyl); 5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-oxazol-4-yl]methyl} ~550 (calc.) Not specified; likely altered lipophilicity
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenyl Pyrazolo[1,5-a]pyrazin-4-one 3-(Hydroxymethyl); 2-phenyl; 5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl] 337.33 Enhanced polarity due to hydroxymethyl group
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl) Pyrazolo[1,5-a]pyrazin-4-one 2-(4-Chlorophenyl); 5-(3,4-dimethoxyphenethyl) 423.89 Broad biological activities (e.g., enzyme inhibition)
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(4-Methoxyphenyl); 2-phenyl ~350 (calc.) Structural analog with pyrimidinone core

Structural and Functional Analysis

Core Modifications: The pyrazolo[1,5-a]pyrazin-4-one core is shared with compounds in .

Substituent Effects :

  • Position 2 : The 4-methoxyphenyl group in the target compound contrasts with chlorophenyl () or hydroxymethyl () substituents. Methoxy groups enhance electron-donating effects and solubility compared to chloro substituents, which are electron-withdrawing .
  • Position 5 : The [3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl group provides steric bulk and metabolic stability. In , a similar oxadiazole moiety is present, but the absence of a 4-methoxyphenyl substituent may reduce target affinity.

Biological Activity Trends: Compounds with chlorophenyl groups (e.g., ) exhibit notable enzyme inhibitory activity, suggesting electronegative substituents may enhance target binding. The hydroxymethyl group in increases hydrophilicity, which could improve bioavailability but reduce membrane permeability.

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